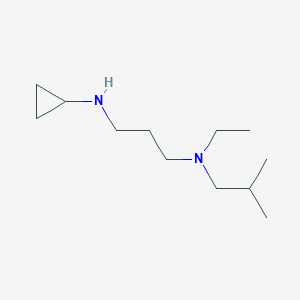
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound belongs to the class of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine typically involves the reaction of cyclopropylamine, ethylamine, and isobutylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetone, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve high purity and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives .
Scientific Research Applications
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- n1-Cyclopropyl-n3-methyl-n3-isobutylpropane-1,3-diamine
- n1-Cyclopropyl-n3-ethyl-n3-methylpropane-1,3-diamine
- n1-Cyclopropyl-n3-ethyl-n3-isopropylpropane-1,3-diamine
Uniqueness
n1-Cyclopropyl-n3-ethyl-n3-isobutylpropane-1,3-diamine is unique due to its specific combination of cyclopropyl, ethyl, and isobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-cyclopropyl-N'-ethyl-N'-(2-methylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(10-11(2)3)9-5-8-13-12-6-7-12/h11-13H,4-10H2,1-3H3 |
InChI Key |
HPVWRETUAWJYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1CC1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


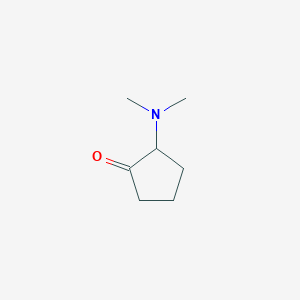

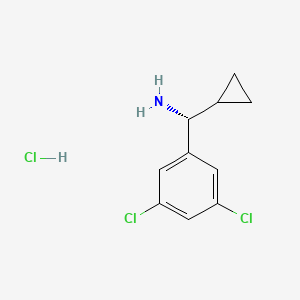
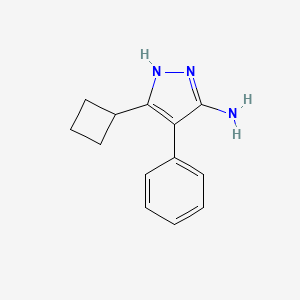



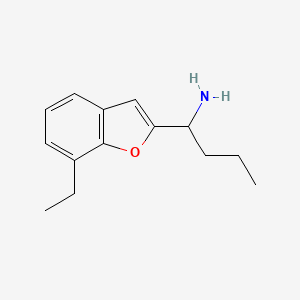
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
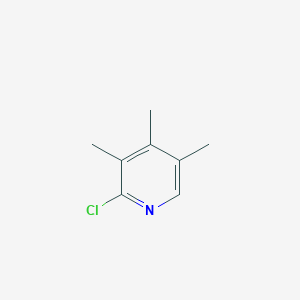

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
